![molecular formula C15H15FN4O B2432343 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 1795489-39-2](/img/structure/B2432343.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide, commonly known as FIIN-3, is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells. It belongs to the class of kinase inhibitors and works by targeting the fibroblast growth factor receptor (FGFR) family of proteins.
Mecanismo De Acción
FIIN-3 works by targeting the ATP-binding site of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide, which is a tyrosine kinase receptor that regulates cell growth and differentiation. By inhibiting N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide, FIIN-3 prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to cell cycle arrest and apoptosis, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
FIIN-3 has been shown to have a selective inhibitory effect on N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide, with minimal off-target effects on other kinases. It has also been shown to inhibit the proliferation of cancer cells, induce apoptosis, and decrease tumor growth in animal models. In addition, FIIN-3 has been shown to enhance the efficacy of other chemotherapeutic agents, potentially reducing the required dosage and minimizing side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FIIN-3 is its selectivity for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide, which makes it a promising therapeutic agent for cancers that overexpress this receptor. However, its effectiveness may be limited in cancers that do not overexpress N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide. In addition, the synthesis of FIIN-3 is complex and time-consuming, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on FIIN-3. One potential area of study is the development of more potent and selective N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide inhibitors. Another area of study is the investigation of the potential of FIIN-3 in combination with other chemotherapeutic agents for the treatment of cancer. In addition, further research is needed to explore the potential of FIIN-3 in treating other diseases, such as pulmonary fibrosis and Alzheimer's disease.
Métodos De Síntesis
The synthesis of FIIN-3 involves several steps, starting with the preparation of 2-(4-fluorophenyl)acetic acid. This is followed by the synthesis of 2-(4-fluorophenyl)acetamide, which is then reacted with 2-bromoethylamine hydrobromide to obtain N-(2-bromoethyl)-2-(4-fluorophenyl)acetamide. The final step involves the reaction of N-(2-bromoethyl)-2-(4-fluorophenyl)acetamide with 1H-imidazo[1,2-b]pyrazole in the presence of a palladium catalyst to obtain FIIN-3.
Aplicaciones Científicas De Investigación
FIIN-3 has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly those that overexpress N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide. FIIN-3 has also been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and doxorubicin. In addition to cancer, FIIN-3 has also been studied for its potential in treating other diseases, such as pulmonary fibrosis and Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c16-13-3-1-12(2-4-13)11-14(21)17-7-8-19-9-10-20-15(19)5-6-18-20/h1-6,9-10H,7-8,11H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXWEIFIDCTCMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCN2C=CN3C2=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.